1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILVKOFCHILSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes.
Coupling with pyrrolidinone: The oxadiazole intermediate is then coupled with a pyrrolidinone derivative under suitable conditions, often involving the use of catalysts such as palladium or copper complexes.
Chemical Reactions Analysis
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns on the Oxadiazole Ring
Fluorophenyl-Substituted Analog
- Compound : 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (P913-0287)
- Molecular Formula : C₁₉H₁₆FN₃O₂
- Applications: Identified as a screening compound for drug discovery, suggesting utility in diverse therapeutic areas .
Phenyl-Substituted Analog
- Compound : 1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Molecular Formula : C₁₈H₁₅N₃O₂
- Key Differences :
Core Heterocycle Modifications
Thiadiazole-Based Analog
- Compound: 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine
- Molecular Formula : C₂₂H₂₃N₅S
- Key Differences :
Triazole-Based Derivatives
- Compound : 1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
- Key Differences: Incorporation of a sulfonylidene triazole moiety introduces polarizable sulfur and nitrogen atoms, enhancing hydrogen-bonding interactions with biological targets.
Pharmacological and Physicochemical Comparison
Table 1. Comparative Data for Key Compounds
Biological Activity
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound belonging to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,2,4-oxadiazole with appropriate pyrrolidine derivatives. Various methods such as microwave-assisted synthesis have been employed to enhance yield and purity .
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
In vitro studies revealed that 1-benzyl derivatives often show enhanced cytotoxic effects compared to traditional chemotherapeutics like doxorubicin and tamoxifen. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been explored:
These findings suggest that the presence of oxadiazole enhances the interaction with bacterial membranes, leading to increased antimicrobial activity.
Antifungal Activity
The antifungal properties of the compound have been less extensively studied but are promising:
| Fungal Strain | Activity Observed | Remarks |
|---|---|---|
| Candida albicans | Moderate inhibition | Requires further optimization for potency . |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : Activation of caspase pathways and upregulation of p53 expression in cancer cells.
- Membrane Disruption : Interaction with bacterial cell membranes leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in fungal metabolism.
Case Studies
A notable study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines and reported that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups was found to enhance cytotoxicity against MCF-7 cells .
Q & A
Q. How can researchers leverage crystallographic data to predict metabolic stability?
- Methodological Answer :
- Analyze solvent-accessible surfaces (SAS) from crystal structures to identify oxidation-prone regions (e.g., benzyl C-H bonds) .
- Cross-reference with CYP450 docking studies to predict metabolic hotspots .
- Validate predictions via in vitro microsomal stability assays using liver S9 fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
